molecular formula C16H11BrN2O B3020031 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 371917-69-0

3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3020031
CAS No.: 371917-69-0
M. Wt: 327.181
InChI Key: IODNBYBZEIGTHI-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a bromine atom at the meta position of the 3-phenyl group, a phenyl group at the 1-position, and a formyl (-CHO) substituent at the 4-position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

3-(3-bromophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNBYBZEIGTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Chemical Research Applications

Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules and heterocycles. The presence of the bromophenyl group allows for diverse electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation. Additionally, the aldehyde functionality enables nucleophilic addition reactions, leading to the formation of alcohols and imines.

Table 1: Common Reactions Involving 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Reaction TypeDescriptionCommon Reagents
Electrophilic Aromatic SubstitutionInvolves substitution on the bromophenyl groupNitric acid, sulfuric acid
Nucleophilic AdditionReacts with nucleophiles to form new compoundsGrignard reagents, amines
Oxidation/ReductionAlters the aldehyde group for further reactionsPotassium permanganate (oxidation), sodium borohydride (reduction)

Anticancer Properties
Research indicates that 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits significant anticancer properties. Pyrazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell proliferation. For example, studies have demonstrated that this compound can induce apoptosis in breast cancer cell lines such as MDA-MB-231 at concentrations as low as 20 µM.

Table 2: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeMDA-MB-231 (breast cancer)20.0Microtubule destabilization
Related CompoundSiHa (cervical cancer)15.0Apoptosis induction
AnalogPC-3 (prostate cancer)10.0Caspase activation

Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the bromine atom enhances its efficacy against Gram-positive bacteria such as Staphylococcus aureus. Studies have reported a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus.

Table 3: Antimicrobial Activity

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeS. aureus50 µg/mL
4-Br derivativeC. albicans25 µg/mL

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, revealing that certain compounds could induce significant apoptosis at low concentrations.
  • Antimicrobial Screening : In a comparative study assessing various pyrazole derivatives against common bacterial strains, compounds with halogen substitutions showed enhanced activity, indicating potential for development as effective antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position: Meta vs. Para Bromine

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (para-bromo isomer):
    • Exhibits similar structural features but with bromine at the para position.
    • Crystallographic studies reveal differences in molecular packing due to halogen positioning .
    • Biological activities (e.g., antibacterial) may vary due to altered steric and electronic interactions .

Halogen-Substituted Derivatives

  • 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde :
    • Fluorine’s smaller size and higher electronegativity compared to bromine may reduce lipophilicity but enhance metabolic stability .
    • Antifungal activity studies show fluorine derivatives often exhibit comparable or reduced potency relative to brominated analogs .
  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde :
    • Chlorine’s intermediate electronegativity and size result in moderate bioactivity. In antimicrobial assays, chloro derivatives frequently show lower efficacy than bromo analogs .

Electron-Donating vs. Electron-Withdrawing Groups

  • 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde :
    • Methoxy (-OCH₃) is electron-donating, increasing electron density on the pyrazole ring.
    • This derivative demonstrates reduced antioxidant activity compared to brominated compounds, possibly due to decreased electrophilicity .
  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde :
    • Replacement of the phenyl group with a benzoyl (-COPh) moiety at the 1-position enhances anti-inflammatory activity (e.g., compound 4c in showed 70% inhibition in carrageenan-induced edema models) .

Heterocyclic and Functional Group Modifications

  • 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: The nitro (-NO₂) group, a strong electron-withdrawing substituent, reduces basicity and alters reactivity. Such derivatives often exhibit enhanced antimicrobial activity but higher toxicity .
  • Triazole-appended pyrazole carbaldehydes (e.g., from ):
    • Hybrid structures with triazole moieties show superior antifungal activity against Aspergillus species (MIC = 12.5 µg/mL) compared to simple bromophenyl derivatives .

Structural and Spectroscopic Analysis

  • IR Spectroscopy :
    • The aldehyde C=O stretch appears at ~1640–1670 cm⁻¹ for brominated derivatives, slightly shifted compared to methoxy analogs (~1629 cm⁻¹) due to electronic effects .
  • ¹H NMR :
    • The formyl proton resonates at δ 9.1–9.5 ppm, consistent across derivatives. Para-substituted bromine causes downfield shifts in aromatic protons (δ 7.8–8.4 ppm) compared to meta-substituted analogs .

Biological Activity

3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, particularly in oncology, due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves a Vilsmeier-Haack reaction, where appropriate precursors such as phenylhydrazine and substituted acetophenones are reacted under controlled conditions. The compound can be characterized using various techniques including NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell proliferation .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeMDA-MB-231 (breast cancer)20.0Microtubule destabilization
5o (related compound)SiHa (cervical cancer)15.0Apoptosis induction
7d (analog)PC-3 (prostate cancer)10.0Caspase activation

The anticancer effects are primarily attributed to the inhibition of microtubule assembly, which leads to cell cycle arrest and apoptosis in cancer cells. For example, compounds derived from the pyrazole scaffold have been shown to enhance caspase-3 activity, a key player in the apoptotic pathway .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of pyrazole have demonstrated antimicrobial activity against various pathogens. The presence of electron-withdrawing groups like bromine enhances the antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus .

Table 2: Antimicrobial Activity

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeS. aureus50 µg/mL
4-Br derivativeC. albicans25 µg/mL

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, revealing that certain compounds could induce significant apoptosis at low concentrations .
  • Antimicrobial Screening : In a comparative study assessing various pyrazole derivatives against common bacterial strains, compounds with halogen substitutions showed enhanced activity, indicating a potential for development as antimicrobial agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl precursors. For example, analogs are prepared by reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes under reflux in ethanol, followed by purification via column chromatography . Optimization strategies include:
  • Temperature control : Maintaining reflux temperatures (~80°C) to ensure complete cyclization.
  • Catalyst use : Employing acidic (e.g., acetic acid) or basic catalysts to enhance reaction rates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve yields for sterically hindered substrates.
    Ultrasound-assisted synthesis (e.g., 30–50 kHz) can reduce reaction times by 40–60% compared to conventional heating, as demonstrated for related pyrazole derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–Br: ~1.89 Å), bond angles, and torsion angles (e.g., pyrazole ring planarity deviations < 0.02 Å) .
  • NMR spectroscopy : Key markers include:
  • ¹H NMR : Aldehyde proton at δ ~9.8–10.2 ppm; pyrazole ring protons at δ ~6.5–8.5 ppm .
  • ¹³C NMR : Carbonyl carbon (C=O) at δ ~190–195 ppm .
  • UV-Vis and fluorescence spectroscopy : Emission maxima (e.g., 356 nm in DMSO) help assess photophysical behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies in photophysical data (e.g., solvent-dependent emission spectra) for this compound?

  • Methodological Answer : Contradictions in emission spectra (e.g., shifts in polar vs. nonpolar solvents) arise from solvent effects on excited-state dipole moments. To address this:
  • Solvent polarity studies : Measure emission in solvents of varying polarity (e.g., hexane, DMSO) and correlate with Reichardt’s ET(30) scale .
  • Computational modeling : Time-dependent density functional theory (TD-DFT) calculations predict solvent stabilization effects on excited states .
  • Lifetime measurements : Time-resolved fluorescence spectroscopy distinguishes radiative vs. non-radiative decay pathways.

Q. What strategies are recommended for structure-activity relationship (SAR) studies to evaluate the impact of bromine substitution on bioactivity?

  • Methodological Answer :
  • Analog synthesis : Prepare derivatives with halogens (e.g., Cl, F) or electron-withdrawing groups at the 3-bromophenyl position .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) or pathogens to correlate substituent effects with activity .
  • Computational docking : Use software like AutoDock Vina to model interactions between the bromine substituent and binding pockets (e.g., hydrophobic vs. π-π interactions) .

Q. How can computational methods like DFT or molecular dynamics (MD) simulations predict the reactivity and stability of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the aldehyde group often acts as an electrophilic center .
  • MD simulations : Assess conformational stability in biological membranes or protein environments (e.g., 100-ns simulations in GROMACS) .
  • Solvent-accessible surface area (SASA) analysis : Identifies regions prone to oxidation or hydrolysis .

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